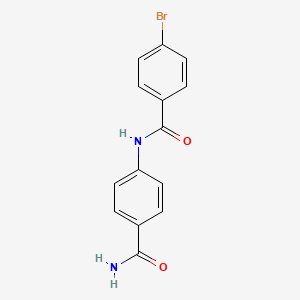

4-bromo-N-(4-carbamoylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-bromo-N-(4-carbamoylphenyl)benzamide is an organic compound with the molecular formula C14H11BrN2O2. It is a derivative of benzamide, featuring a bromine atom and a carbamoyl group attached to the phenyl rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-carbamoylphenyl)benzamide typically involves the reaction of 4-bromoaniline with 4-carbamoylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The final product is often purified using industrial-scale chromatography or crystallization methods .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-(4-carbamoylphenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) are used.

Major Products Formed

Substitution: Formation of substituted benzamides.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Hydrolysis: Formation of carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Intermediate in Organic Synthesis

4-Bromo-N-(4-carbamoylphenyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further modifications that can lead to the development of new chemical entities with diverse functionalities.

Material Science

In material science, this compound is utilized in the development of new materials and chemical processes. Its unique properties may facilitate the creation of novel polymers or composites with enhanced performance characteristics.

Biological Applications

Biological Interactions

Research has indicated that this compound interacts with biological macromolecules, potentially influencing their activity. This interaction is crucial for understanding its role in various biological systems, including enzyme inhibition and receptor binding.

Therapeutic Potential

The compound is being investigated for its therapeutic properties, particularly in the realms of oncology and anti-inflammatory treatments. Preliminary studies suggest it may exhibit anti-cancer activities by inhibiting specific enzymes involved in cell proliferation.

Medicinal Chemistry

Anti-Cancer Research

In the context of cancer research, compounds similar to this compound have been shown to possess significant anti-tumor effects. For instance, studies on related benzamide derivatives have demonstrated promising results against various cancer cell lines, indicating potential pathways for therapeutic development .

Anti-Inflammatory Properties

The compound's structural characteristics may also confer anti-inflammatory properties, making it a candidate for further pharmacological studies aimed at treating inflammatory diseases .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Used as an intermediate for synthesizing complex organic molecules | Synthesis routes involving coupling agents like DCC |

| Material Science | Development of new materials and chemical processes | Potential use in polymer production |

| Biological Research | Interaction with biological macromolecules | Studies on enzyme inhibition and receptor binding |

| Medicinal Chemistry | Investigated for anti-cancer and anti-inflammatory properties | Preliminary studies showing efficacy against cancer cell lines |

Case Studies

- Cancer Therapeutics : A study on benzamide derivatives demonstrated that certain compounds exhibited significant anti-tumor effects in vitro, leading to prolonged survival in treated cohorts . This suggests that this compound could be explored further as a lead compound.

- Inflammatory Diseases : Research into related compounds has indicated their potential as anti-inflammatory agents, with mechanisms involving the inhibition of pro-inflammatory cytokines. These findings encourage further exploration of this compound in this therapeutic area .

- Synthetic Pathways : The synthesis of this compound typically involves the reaction between 4-bromoaniline and 4-carbamoylbenzoic acid using coupling agents under controlled conditions. This method highlights its utility in organic synthesis.

Wirkmechanismus

The mechanism of action of 4-bromo-N-(4-carbamoylphenyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in cancer research, it may inhibit certain enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-bromobenzamide: Lacks the carbamoyl group, making it less versatile in certain reactions.

N-(4-carbamoylphenyl)benzamide: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Uniqueness

4-bromo-N-(4-carbamoylphenyl)benzamide is unique due to the presence of both the bromine atom and the carbamoyl group.

Biologische Aktivität

4-bromo-N-(4-carbamoylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H12BrN3O

- CAS Number : 331240-83-6

This compound features a bromine atom, a carbamoyl group, and a benzamide moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzamide Backbone : The initial step includes the reaction of 4-bromobenzoic acid with an amine to form the benzamide.

- Carbamoylation : The benzamide is then treated with a suitable reagent (e.g., phosgene or isocyanates) to introduce the carbamoyl group.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzamide derivatives can inhibit various bacterial strains by disrupting cellular processes. The presence of the bromine atom in the structure enhances its lipophilicity and may improve membrane penetration, thereby increasing its efficacy against pathogens .

Table 1: Antimicrobial Activity of Benzamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| N-(4-bromophenyl)benzamide | S. aureus | 10 µg/mL |

| N-(4-methylphenyl)benzamide | P. aeruginosa | 20 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS methods. These assays measure the ability of the compound to scavenge free radicals, which are implicated in oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

| Method | IC50 Value (µg/mL) | Comparison Standard (Ascorbic Acid IC50) |

|---|---|---|

| DPPH | 25 | 5 |

| ABTS | 30 | 10 |

Results indicate that while the compound displays antioxidant activity, it is less potent than standard antioxidants like ascorbic acid .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The bromine substituent may enhance binding affinity to target enzymes or receptors, disrupting essential biological pathways such as protein synthesis or cell wall integrity .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzamide, including those with bromine substitutions, exhibited enhanced antimicrobial properties against resistant bacterial strains. The findings suggest that structural modifications can lead to improved pharmacological profiles .

- Antioxidant Evaluation : In another investigation, a series of benzamide derivatives were synthesized and tested for antioxidant activity. The study concluded that compounds with electron-donating groups showed significantly better scavenging abilities compared to those with electron-withdrawing groups .

Eigenschaften

IUPAC Name |

4-[(4-bromobenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGZOUYLAIJZPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.